molecular formula C21H18N2O5S B2386390 (Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865161-45-1

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2386390
CAS No.: 865161-45-1
M. Wt: 410.44
InChI Key: VDWBNFPRSLJMOQ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H18N2O5S and its molecular weight is 410.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors for Cyanide Anions

Compounds similar to the specified chemical have been synthesized and investigated for their potential as chemosensors, particularly for cyanide anions. For example, coumarin benzothiazole derivatives have been shown to recognize cyanide anions through Michael addition reactions. These reactions result in a color change that can be observed with the naked eye, demonstrating their potential in environmental and safety applications for detecting hazardous substances (Wang et al., 2015).

Potential Adenosine Receptor Ligands

Research into chromone–thiazole hybrids, which share structural similarities with the specified compound, highlights their potential as ligands for human adenosine receptors. These compounds have been synthesized and characterized, with their molecular geometry and conformation providing insights into ligand–receptor binding. This suggests their possible use in developing therapeutic agents targeting various conditions related to adenosine receptor activity (Cagide et al., 2015).

Antitumor Activity

Novel chromenones bearing the benzothiazole moiety have been synthesized and evaluated for their antitumor activities against a variety of cancer cell lines. Some compounds exhibited significant anticancer activities, pointing to their potential use in cancer research and therapy development (El-Helw et al., 2019).

Synthesis and Characterization

The synthesis and structural characterization of compounds within this chemical family have provided valuable insights into their potential applications. For instance, studies have elucidated the crystalline structures of related compounds, contributing to the understanding of their physical and chemical properties. This knowledge aids in the development of new materials and molecules with specific functionalities (Reis et al., 2013).

Antimicrobial and Antibacterial Agents

Several derivatives have been synthesized and evaluated for their antimicrobial and antibacterial activities. The research demonstrates the potential of these compounds to serve as the basis for developing new antimicrobial agents, addressing the growing need for novel treatments against resistant bacterial strains (Govori et al., 2013).

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S/c1-26-10-9-23-15-8-7-13(27-2)11-19(15)29-21(23)22-20(25)18-12-16(24)14-5-3-4-6-17(14)28-18/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWBNFPRSLJMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.